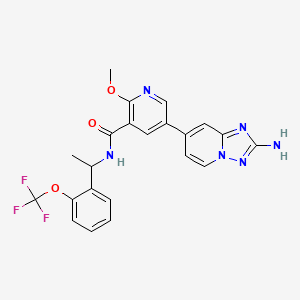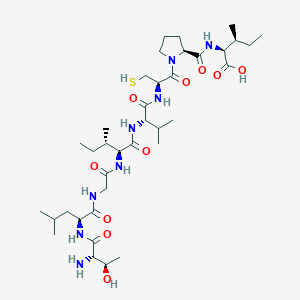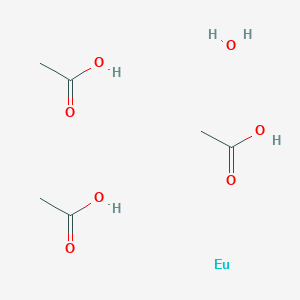![molecular formula C30H40N2O5 B12429555 11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[232108,15It is known for its cytotoxic properties and its ability to inhibit superoxide anion generation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione involves multiple steps, including cyclization and functional group transformations. The compound is typically synthesized from simpler organic molecules through a series of reactions that include condensation, cyclization, and oxidation .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it is generally produced in research laboratories for scientific studies. The compound is often isolated from natural sources, such as the Streptomyces species .
Análisis De Reacciones Químicas
Types of Reactions
11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione involves its interaction with cellular components to inhibit superoxide anion generation. This inhibition is thought to occur through the compound’s interaction with specific enzymes and molecular pathways involved in oxidative stress responses . The exact molecular targets and pathways are still under investigation, but its effects on neutrophils and cancer cells are well-documented .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: These compounds share similar structural features and biological activities, particularly in their cytotoxic properties and applications in cancer research.
Other Alkaloids: Compounds like vincristine and vinblastine also exhibit cytotoxic properties and are used in cancer treatment.
Uniqueness
What sets 11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione apart is its specific ability to inhibit superoxide anion generation, making it a unique tool for studying oxidative stress and its related diseases .
Propiedades
Fórmula molecular |
C30H40N2O5 |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
11-ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione |
InChI |
InChI=1S/C30H40N2O5/c1-4-19-16-21-17-20-10-8-9-13-25(35)31-15-14-24(34)28-29(36)27(30(37)32(28)3)23(33)12-7-5-6-11-22(20)26(21)18(19)2/h5-10,12-13,18-22,24,26,28,33-34H,4,11,14-17H2,1-3H3,(H,31,35) |
Clave InChI |
RYVUSTXQTVYINS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC2CC3C=CC=CC(=O)NCCC(C4C(=O)C(=C(C=CC=CCC3C2C1C)O)C(=O)N4C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-bis(trideuteriomethyl)propan-1-amine oxide](/img/structure/B12429480.png)
![4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B12429481.png)

![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)
![(8R,9S,13S,14S)-6,6,7,7,11-pentadeuterio-3-methoxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B12429511.png)


![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)

![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12429567.png)
![2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)

